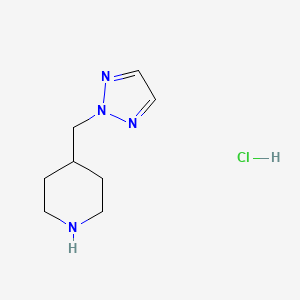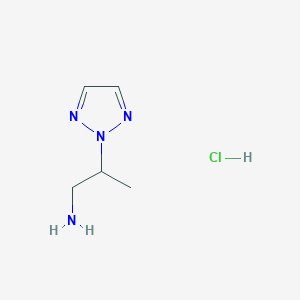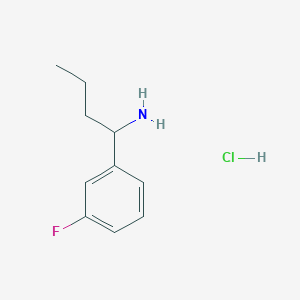![molecular formula C19H15BrO3 B1446924 3-(2-溴乙酰)-10,11-二氢-5H-二苯并[c,g]色烯-8(9H)-酮 CAS No. 1378390-29-4](/img/structure/B1446924.png)
3-(2-溴乙酰)-10,11-二氢-5H-二苯并[c,g]色烯-8(9H)-酮
描述
The compound is a derivative of benzoic acid, specifically a bromoacetyl derivative. Benzoic acid derivatives are commonly used in organic chemistry as precursors to various other compounds .
Chemical Reactions Analysis
Bromoacetyl compounds are often used as building blocks in the synthesis of heterocyclic compounds. They can react with a variety of nucleophiles, leading to the formation of a wide range of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Bromoacetyl derivatives are typically solid at room temperature .科学研究应用
Synthetic Routes and Chemistry
This compound has been used in the development of synthetic routes of 3-(bromoacetyl)coumarin derivatives . It serves as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
Preparation of Heterocyclic Systems
The compound has been used as a starting point towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
Analytical Chemistry
In the field of analytical chemistry, this compound has been used extensively. It has been used in the development of new methods and techniques .
Fluorescent Sensors
The compound has been used in the development of fluorescent sensors . These sensors have a wide range of applications, including biological and chemical sensing.
Biological Applications
The compound has been used in various biological applications . However, the specific details of these applications are not provided in the source.
High-Performance Liquid Chromatographic Analysis
3-Bromoacetyl-7-methoxycoumarin, a derivative of the compound, was synthesized as a highly reactive fluorescent derivatization reagent for use in high-performance liquid chromatographic analysis . It readily reacted with carboxylic acids in acetone at room temperature for 30 min in the presence of potassium bicarbonate and 18-crown-6 (Method A), or an anion-exchange resin (Method B) as catalysts to give the corresponding fluorescent carboxylic acid coumarinacyl esters .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-(2-bromoacetyl)-5,9,10,11-tetrahydronaphtho[7,6-c]isochromen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO3/c20-9-18(22)12-4-5-14-13(6-12)10-23-19-8-15-11(7-16(14)19)2-1-3-17(15)21/h4-8H,1-3,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEADWTKOYDYIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C(=O)C1)OCC4=C3C=CC(=C4)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


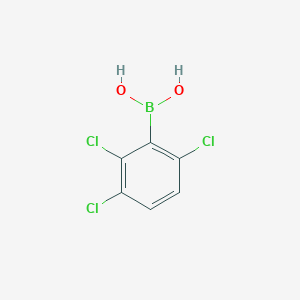
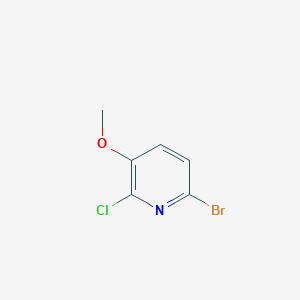



![2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1446848.png)
![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1446850.png)

